7-Methyl-2-(4-methylthiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
Pyrrole is a biologically active scaffold known for its diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Thiazole is another common component in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrrole ring and a thiazole ring, both of which are five-membered rings with heteroatoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, a compound containing a thiazole ring would have certain properties .Scientific Research Applications
Optical and Electronic Properties
The compound 7-Methyl-2-(4-methylthiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, as a part of the diketopyrrolopyrrole (DPP) family, is notable for its versatile applications, particularly in the fields of dye, optical, and electronic materials. DPP and its derivatives, including the mentioned compound, exhibit significant utility across various domains such as high-quality pigments, field-effect transistors, solar cells, and fluorescence imaging. The relationship between the structure of these compounds and their optical properties has been extensively studied. This includes analysis of their absorption properties, two-photon absorption cross-sections, and fluorescence quantum yields. The stability and straightforward synthesis of these compounds further underscore their relevance in scientific research and practical applications (Grzybowski & Gryko, 2015).
Pharmacological Activity
A comprehensive review of 7-Methyljuglone, a biologically active naphthoquinone structurally related to the compound , highlighted its diverse pharmacological activities. These include antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral effects. Such broad-spectrum biological activity makes these compounds of great interest in drug development and pharmacological studies (Mbaveng & Kuete, 2014).
Material Chemistry and Device Performance
The study of π-Conjugated organic donor–acceptor (D–A) type polymers has revealed that DPP-based polymers, including those related to the compound , show high performance due to their distinct optical and electrochemical properties. These properties make them promising candidates for applications in high-performance electronic devices. The ongoing synthesis and study of these compounds aim to optimize their performance in such applications, highlighting the importance of understanding their chemical structure and properties (Deng et al., 2019).
Mechanism of Action
The mechanism of action would depend on the specific biological target of this compound. Pyrrole-containing compounds are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial and many more .
Future Directions
Properties
IUPAC Name |
7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S/c1-12-8-9-16-15(10-12)19(25)17-18(14-6-4-3-5-7-14)24(21(26)20(17)27-16)22-23-13(2)11-28-22/h3-11,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLCJGROKVRRJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC(=CS4)C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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